Somantadine hydrochloride

Description

Properties

IUPAC Name |

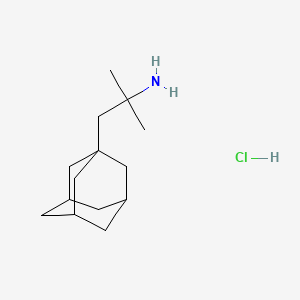

1-(1-adamantyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N.ClH/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14;/h10-12H,3-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYQQGVXUPSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218827 | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68693-30-1 | |

| Record name | Somantadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068693301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Somantadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOMANTADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I505KI9F8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Somantadine Hydrochloride

Evolution of Somantadine Hydrochloride Synthetic Pathways

The synthesis of adamantane (B196018) amines, the core structure of Somantadine, has undergone significant evolution, moving from classical, often harsh, methods to more refined and sustainable approaches.

Traditional Approaches to Adamantane Amine Synthesis

Historically, the synthesis of adamantane and its amine derivatives was often impractical and low-yielding. Early attempts by chemists like Hans Meerwein and Vladimir Prelog in the 1920s and 1940s, respectively, laid the groundwork but were complex, multi-stage processes with yields as low as 0.16%. wikipedia.orgyoutube.com A significant breakthrough came in 1957 with Paul von Ragué Schleyer's method, which used dicyclopentadiene (B1670491) as a starting material. This route involved hydrogenation followed by a Lewis acid-catalyzed rearrangement (e.g., with aluminum trichloride) to form the adamantane cage, providing a more affordable and higher-yielding (30-40%) source of adamantane. youtube.comyoutube.com

The introduction of the amine group to the adamantane skeleton has traditionally been achieved through reactions like the Ritter reaction, where an adamantyl cation (generated from an alcohol or halide in strong acid) reacts with a nitrile, followed by hydrolysis to yield the amine. Another classic method involves the Hofmann rearrangement of an adamantane carboxamide. Bromination of the adamantane core at a bridgehead position, followed by nucleophilic substitution with an amine or a precursor, has also been a common strategy. wikipedia.orgyoutube.com These traditional methods, while foundational, often required harsh reagents, high temperatures, and resulted in challenging purification processes.

Development of Optimized and Environmentally Conscious Synthetic Routes

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic routes for adamantane derivatives. These modern approaches focus on reducing waste, avoiding hazardous solvents, and improving atom economy. For instance, solvent-free Biginelli reactions have been employed to synthesize adamantane-containing dihydropyrimidine (B8664642) derivatives, offering high yields and shorter reaction times with minimal catalyst use. nih.gov Similarly, the use of microwave irradiation and sustainable catalysts like common fruit juice has been explored for preparing related heterocyclic compounds, demonstrating a shift towards greener techniques. nih.gov

For the synthesis of adamantane amides, which can be precursors to amines, straightforward amidation under Schotten-Baumann conditions followed by reduction with reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) has proven effective, even for sterically hindered diamondoid fragments. nih.govulb.ac.be This method avoids some of the harsher conditions of classical routes. Furthermore, novel single-step methods, such as the reaction of 1-(1-adamantylethyl)amine with chloroform (B151607) and potassium tert-butoxide, have been developed to produce adamantane isocyanides with significantly higher yields (up to 92%) without the use of highly toxic compounds. mdpi.com

Strategies for Enhancing Synthetic Yields and Purity in Laboratory Settings

Improving the yield and purity of adamantane compounds like this compound is a key focus of synthetic chemistry. Optimization strategies often involve a combination of improved reaction conditions and advanced purification techniques.

| Strategy | Description | Impact on Synthesis |

| Catalyst Optimization | Using highly efficient catalysts, such as Lewis acids in rearrangement reactions or specialized catalysts for green chemistry approaches, can dramatically increase reaction rates and selectivity. wikipedia.orgnih.gov | Higher yields, reduced side products. |

| Reaction Condition Tuning | Precise control over parameters like temperature, pressure, and reaction time is crucial. For example, carrying out certain reactions at room temperature instead of elevated temperatures can prevent side reactions. mdpi.com | Improved purity and yield. |

| Purification Techniques | Advanced purification methods such as column chromatography on silica (B1680970) gel, recrystallization from appropriate solvents, and high-performance liquid chromatography (HPLC) are essential for isolating the final product with high purity. | High-purity compound suitable for further studies. |

| Ultrasound and Superacid Catalysis | The use of ultrasound and superacid catalysis in the synthesis of the basic adamantane framework has been shown to increase yields to as high as 60-98%. wikipedia.org | Significantly improved efficiency of the core synthesis. |

Precursor Chemistry and Intermediate Compound Characterization in this compound Synthesis

The synthesis of this compound relies on well-defined precursors and the careful characterization of intermediate compounds.

The primary precursor for any adamantane derivative is the adamantane cage itself, which is now affordably synthesized from dicyclopentadiene. youtube.com For Somantadine specifically, key precursors include adamantane-containing molecules that can be functionalized to introduce the α,α-dimethylethylamine side chain. This might involve starting with 1-adamantyl derivatives like 1-adamantanemethanol (B50818) or 1-adamantanecarboxylic acid. arkat-usa.orgresearchgate.net

During the multi-step synthesis, various intermediate compounds are formed. For example, in the synthesis of adamantane-linked isothiourea derivatives, a thiourea (B124793) derivative serves as a key intermediate which is then reacted with a benzyl (B1604629) bromide. acs.org The protoadamantane-adamantane rearrangement is another critical transformation where a protoadamantane (B92536) ketone intermediate is reacted with nucleophiles before rearranging to the stable adamantane structure. nih.gov

Characterization of Intermediates: The identity and purity of these intermediates are confirmed using a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the adamantane cage and its substituents. acs.orgmdpi.com

Infrared (IR) Spectroscopy: Used to identify specific functional groups (e.g., C=O, N-H, O-H) present in the intermediates and final product. walshmedicalmedia.com

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI/MS) confirm the molecular weight and fragmentation pattern of the synthesized compounds. mdpi.comacs.org

Elemental Analysis: Provides the empirical formula of the compound, confirming the percentage composition of carbon, hydrogen, nitrogen, and other elements. acs.orgwalshmedicalmedia.com

X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to determine the exact three-dimensional structure of an intermediate or final product, providing definitive proof of its stereochemistry and conformation. mdpi.com

Exploration of this compound Analogues and Novel Adamantane Derivatives

To explore and enhance the chemical properties of adamantane-based compounds, numerous analogues and derivatives have been synthesized and studied.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure affect its biological or chemical activity. For adamantane derivatives, these studies involve synthesizing a series of analogues with systematic changes and evaluating their effects in non-clinical models.

For example, SAR studies on adamantane-containing indole (B1671886) derivatives identified a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) in cancer cell lines. nih.gov Another study synthesized nineteen amino acid analogues of amantadine (B194251) and rimantadine (B1662185) and established a 3D-Quantitative Structure-Activity Relationships (3D-QSAR) model to predict the activities of the synthetic molecules. mdpi.com This study found that conjugating rimantadine with glycine (B1666218) resulted in high antiviral activity and low cytotoxicity. mdpi.com

SAR analyses often reveal key insights. For instance, the introduction of a lipophilic adamantane moiety can enhance the bioavailability of a molecule. nih.gov The position and nature of substituent groups (e.g., electron-donating vs. electron-withdrawing groups) can dramatically alter a compound's activity. mdpi.commdpi.com Studies on N-alkyl analogues of amantadine showed that the length of the alkyl chain significantly influenced the compound's interaction with nicotinic acetylcholine (B1216132) receptor channels, with N-ethyl, N-propyl, and N,N-diethyl analogues showing higher potency than amantadine itself in certain assays. nih.gov

These SAR studies, by correlating specific structural features with activity, provide a rational basis for the design of new, more effective adamantane derivatives for various applications.

Rational Design and Synthesis of Modified Adamantane Scaffolds

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, serves as a unique and valuable scaffold in medicinal chemistry. researchgate.netpublish.csiro.au Its cage-like structure provides a stable and predictable framework for the precise spatial arrangement of functional groups, allowing for detailed exploration of structure-activity relationships (SAR). publish.csiro.aunih.gov The rational design and subsequent synthesis of modified adamantane scaffolds are key strategies employed to optimize the pharmacological profiles of drug candidates. These modifications are typically aimed at enhancing biological activity, improving metabolic stability, and modulating physicochemical properties such as solubility and bioavailability. researchgate.netnih.gov

The core principles guiding the modification of the adamantane scaffold include direct functionalization at its bridgehead positions, bioisosteric replacement of other chemical groups, and the incorporation of heteroatoms directly into the cage structure.

Direct Functionalization: The synthesis of functionalized adamantane derivatives is a primary method for scaffold modification. The bridgehead positions of the adamantane cage are particularly amenable to functionalization, often through radical-based reactions or Lewis acid-promoted rearrangements. nih.gov This allows for the introduction of a wide variety of chemical moieties, including amines, carboxylic acids, alcohols, azides, and alkynes. thieme-connect.comsorbonne-universite.fr These functional groups can serve as handles for conjugation to other bioactive molecules or can interact directly with biological targets. thieme-connect.com For instance, the synthesis of tri- and tetra-functionalized adamantane derivatives provides scaffolds with defined tetrahedral geometry, useful for creating multivalent ligands that can bind to multiple receptor sites simultaneously. thieme-connect.comsorbonne-universite.frthieme-connect.com

Bioisosteric Replacement: In drug design, the adamantyl group is often used as a bioisostere for other chemical motifs, most notably the phenyl ring. publish.csiro.audrughunter.com Replacing a "flat" aromatic ring with the bulky, three-dimensional adamantane cage can lead to significant improvements in a compound's profile. publish.csiro.au This strategy, sometimes referred to as "escaping flatland," can enhance metabolic stability by protecting adjacent functional groups from enzymatic degradation. researchgate.net Furthermore, replacing a planar phenyl group with a non-planar, saturated scaffold can improve aqueous solubility by disrupting the π–π stacking interactions that can occur between aromatic rings in the solid state. acs.org However, the larger size of the adamantyl group compared to a phenyl ring means that this substitution is not always tolerated by the target's binding pocket. acs.orgdundee.ac.uk

Scaffold Heteroatom Incorporation: A more profound modification of the adamantane scaffold involves the replacement of one or more carbon atoms within the cage with heteroatoms, such as nitrogen, to form azaadamantanes. nih.govsemanticscholar.org This rational design strategy significantly alters the physicochemical properties of the scaffold. The introduction of nitrogen atoms generally leads to a reduction in lipophilicity and an increase in water solubility compared to their all-carbon analogues. nih.govsemanticscholar.org This can have a favorable impact on a drug's pharmacokinetic properties. The synthesis of these hetero-adamantane structures can be achieved through various methods, including the condensation of ketones with urotropine in a series of Mannich reactions to yield 1,3-diazaadamantanes. semanticscholar.org

The following table summarizes the key strategies for the rational modification of adamantane scaffolds.

| Modification Strategy | Synthetic Approach | Rationale & Intended Effect |

| Direct Functionalization | Radical or carbocation-mediated reactions at bridgehead C-H bonds. nih.gov | Introduce functional groups (e.g., -NH2, -COOH, -OH) for conjugation or to act as pharmacophoric elements. thieme-connect.comresearchgate.net |

| Bioisosteric Replacement | Substitution of phenyl or other cyclic groups with an adamantyl moiety. | Improve metabolic stability, increase lipophilicity, enhance binding through hydrophobic interactions, and provide a 3D framework. publish.csiro.auacs.org |

| Scaffold Heteroatom Incorporation | Condensation reactions (e.g., Mannich reaction) to build the cage with heteroatoms. semanticscholar.org | Create azaadamantanes to reduce lipophilicity, increase aqueous solubility, and introduce potential hydrogen bonding sites. nih.govsemanticscholar.org |

A practical example of rational design can be seen in the development of adamantane-based inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key target in cancer therapy. In one study, a series of adamantane-containing compounds were synthesized and evaluated. Through systematic examination of the structure-activity relationship, it was found that an adamantane-containing indole derivative was a highly potent inhibitor of HIF-1α under hypoxic conditions in Hep3B cell lines. nih.gov This highlights how the adamantane scaffold can be rationally modified to optimize interactions with a specific biological target.

Pre Clinical Pharmacological and Mechanistic Investigations of Somantadine Hydrochloride

Non-Clinical Antiviral Activity Profiling of Somantadine Hydrochloride

The antiviral activity of adamantane (B196018) derivatives has been primarily characterized through in vitro and in vivo studies, revealing a specific spectrum of activity, particularly against influenza A virus.

Adamantane derivatives, including amantadine (B194251) and rimantadine (B1662185), have demonstrated the ability to inhibit the replication of various viruses in cell culture systems. Their most well-documented activity is against influenza A virus strains. Studies have shown that these compounds can suppress viral replication at concentrations that are not toxic to the host cells. For instance, some synthesized adamantane derivatives have been shown to inhibit influenza A virus strains that are resistant to rimantadine. mdpi.com The mechanism of this inhibition is primarily linked to the disruption of the viral M2 ion channel, a critical component in the viral replication cycle. mdpi.com

Beyond influenza viruses, the in vitro antiviral activity of adamantane derivatives has been explored against other viral pathogens. For example, amantadine, rimantadine, and tromantadine (B1663197) have shown inhibitory effects on the growth of SARS-CoV-2 in cultured human epithelial cells. researchgate.net Additionally, certain adamantane derivatives have exhibited activity against vaccinia virus, cowpox virus, and mousepox virus in vitro, with some compounds showing IC50 concentrations in the sub-micromolar range. nih.gov The lipophilic nature of the adamantane cage is believed to enhance the permeability and adsorption of these compounds with respect to cell membranes, contributing to their virus-inhibiting action by suppressing the early stages of the viral reproductive cycle.

Table 1: Representative In Vitro Antiviral Activity of Adamantane Derivatives

| Compound Family | Virus | Cell Line | Endpoint | Activity (IC50/EC50) |

|---|---|---|---|---|

| Adamantane Amines | Influenza A (H3N2) | MDCK | Plaque Reduction | 0.46 - 7.70 µM |

| Adamantane Amines | SARS-CoV-2 | Human Epithelial Cells | Growth Inhibition | 30 - 130 µM |

| Adamantane Derivatives | Vaccinia Virus | - | Replication Inhibition | 0.133 - 0.515 µM |

The primary mechanism by which adamantane derivatives like amantadine inhibit influenza A virus replication is by interfering with the viral uncoating process. mdpi.com This is achieved by blocking the ion channel activity of the viral M2 protein. The M2 protein is a proton channel that allows the influx of protons from the endosome into the interior of the virus particle. This acidification is a crucial step for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a process known as uncoating. By blocking this channel, adamantane derivatives prevent the necessary pH drop, thereby trapping the virus in a stable, non-replicative state within the endosome.

Docking simulations have provided insights into the interaction between aminoadamantane derivatives and the M2 proton channel. These studies suggest that the adamantane cage is surrounded by hydrophobic amino acid residues within the pore of the M2 channel, while the amino group of the drug forms hydrogen bonds with key residues, effectively plugging the channel. nih.gov This pore-blocking model explains the inhibition of proton conduction and subsequent interference with viral uncoating.

The antiviral efficacy of adamantane derivatives has been evaluated in various animal models of viral infection. In mouse models of influenza A pneumonia, treatment with novel adamantane derivatives has been shown to protect animals from death, increase survival rates, and reduce weight loss. nih.gov Furthermore, these treatments have been effective in inhibiting viral titers in the lungs of infected mice, with some derivatives showing greater efficacy than rimantadine at similar dosages. researchgate.netnih.gov

Interestingly, studies on a mouse model of SARS-CoV-2 infection did not show a reduction in lung viral titers with either rimantadine or amantadine. researchgate.net However, in a golden Syrian hamster model of SARS-CoV-2 lung infection, rimantadine was found to significantly reduce viral titers in the lungs. researchgate.net These findings highlight the importance of using appropriate animal models to evaluate the in vivo efficacy of antiviral compounds and suggest that the antiviral activity of adamantane derivatives can be virus and host-specific.

Receptor and Molecular Target Interaction Research

The molecular interactions of adamantane derivatives have been a subject of extensive research, focusing on both viral and host cellular targets.

The M2 protein of the influenza A virus is the primary and most well-characterized target of adamantane derivatives. mdpi.com The M2 protein forms a tetrameric proton channel that is essential for the viral life cycle. Adamantane derivatives bind to the pore of this channel, physically occluding it and preventing the passage of protons. acs.org

NMR spectroscopy studies have determined that the polar amine group of amantadine and rimantadine points towards the C-terminus of the M2 channel, with the adamantane cage nestled within a hydrophobic pocket. nih.govacs.org This binding not only blocks the channel but also perturbs the structure and function of the protein. The development of resistance to adamantane derivatives is often associated with mutations in the amino acid residues lining the M2 channel pore, which alter the binding site and reduce the affinity of the drugs. nih.gov Research has also suggested the existence of two distinct adamantane binding sites in the M2 ion channel with different binding affinities. pnas.org

In addition to their antiviral properties, adamantane derivatives are known to exert effects on the central nervous system (CNS). This is primarily due to their ability to modulate various neurotransmitter systems. The incorporation of the lipophilic adamantane moiety can enhance the ability of compounds to cross the blood-brain barrier. nih.govnih.gov

Dopamine (B1211576): Preclinical studies have shown that amantadine can increase the release of dopamine in the brain. nih.gov This dopaminergic activity is thought to be one of the mechanisms behind its use in the treatment of Parkinson's disease. One study suggests that amantadine protects dopamine neurons by reducing the activation of microglia and inducing the expression of Glial cell line-derived neurotrophic factor (GNDF) in astroglia. nih.gov

Norepinephrine (B1679862) and Serotonin (B10506): Some adamantane derivatives have been shown to alter the levels of norepinephrine and serotonin in the hippocampus of rats. nih.govnih.gov These neurotransmitters are involved in the regulation of mood and arousal, and modulation of their activity could contribute to the CNS effects of these compounds.

Acetylcholine (B1216132): Certain myrtenal–adamantane conjugates have demonstrated significant acetylcholinesterase (AChE)-inhibitory activity in the cortex of rats. nih.govnih.gov By inhibiting the breakdown of acetylcholine, these compounds can increase cholinergic neurotransmission, a mechanism relevant to the treatment of cognitive disorders.

Table 2: Investigated Neurotransmitter System Modulation by Adamantane Derivatives in Preclinical Models

| Compound Family | Neurotransmitter System | Animal Model | Observed Effect |

|---|---|---|---|

| Adamantane Amines | Dopamine | Rat | Increased dopamine release, neuroprotection |

| Adamantane Conjugates | Norepinephrine | Rat | Altered levels in the hippocampus |

| Adamantane Conjugates | Serotonin | Rat | Altered levels in the hippocampus |

| Adamantane Conjugates | Acetylcholine | Rat | Inhibition of acetylcholinesterase |

Characterization of Non-Canonical Molecular Targets (e.g., NMDA Receptors, Sigma Receptors) in Cellular and Animal Studies

Pre-clinical research has identified that this compound interacts with non-canonical molecular targets beyond its initial proposed mechanisms, notably the N-methyl-D-aspartate (NMDA) and sigma (σ) receptors.

NMDA Receptor Antagonism: this compound is characterized as a weak, non-competitive antagonist of the NMDA-type glutamate (B1630785) receptor. nih.govnih.gov Its mechanism of inhibition is distinct from many other channel blockers. Instead of simply obstructing the ion flow through the open channel, this compound promotes an increase in the rate of channel closure when it is bound within the channel pore. nih.govuctm.edu This action results in a stabilization of the closed states of the channel, which is its primary inhibitory mechanism at pharmaceutically relevant concentrations. nih.gov This modulation of the NMDA receptor is believed to contribute to some of the compound's effects in the central nervous system. mdpi.com

Sigma Receptor Agonism: In addition to its effects on NMDA receptors, this compound has been shown to act as a ligand for sigma receptors. nih.gov Binding studies in rat forebrain homogenates identified its interaction with the sigma-1 (σ1) receptor subtype. nih.gov Further mechanistic studies in NG108-15 neuroblastoma cells demonstrated that this compound can potentiate the bradykinin-induced mobilization of intracellular calcium, an effect that mimics the action of known sigma-1 receptor agonists like PRE-084. nih.gov This evidence suggests that this compound behaves as a sigma-1 receptor agonist, and this interaction may be involved in its modulation of other neurotransmitter systems, such as the dopaminergic system. nih.gov

Table 1: Sigma-1 Receptor Binding Affinity of this compound

| Compound | Receptor | Preparation | Ki (μM) |

| This compound | Sigma-1 | Rat forebrain homogenates | 7.44 ± 0.82 |

Data sourced from binding studies using [3H]-(+)SKF-10,047. nih.gov

Cellular and Subcellular Mechanistic Studies of this compound

Analysis of Cellular Uptake and Intracellular Distribution in Model Systems

The movement of this compound across cellular barriers and its subsequent distribution within the cell have been investigated in various model systems. Studies in conditionally immortalized rat retinal capillary endothelial cells (TR-iBRB2), a model for the inner blood-retinal barrier, reveal that the uptake of this compound is a carrier-mediated process.

The uptake is time- and concentration-dependent, exhibiting both saturable and non-saturable components. researchgate.net The process is also temperature-sensitive, with uptake significantly reduced at 4°C, which is characteristic of active transport mechanisms. researchgate.net Furthermore, the cellular uptake is influenced by pH. Changes in extracellular pH and alterations to the intracellular pH gradient significantly impact the transport of the compound, suggesting the involvement of a proton gradient-dependent mechanism. researchgate.net Once inside the cell, this compound has been noted for its tendency to accumulate in acidic organelles, such as lysosomes, classifying it as a lysosomotropic agent. researchgate.net

Table 2: Kinetic Parameters of this compound Uptake in TR-iBRB2 Cells

| Parameter | Value | Unit |

| Km (Michaelis constant) | 79.4 ± 27.3 | µM |

| Vmax (Maximum velocity) | 1.36 ± 0.38 | nmol/(min·mg protein) |

| Kd (Non-saturable uptake clearance) | 2.75 ± 0.58 | µL/(min·mg protein) |

Data represent the saturable and non-saturable components of concentration-dependent uptake. researchgate.net

Effects on Fundamental Cellular Processes (e.g., protein synthesis, membrane dynamics)

Investigations into the effects of this compound on fundamental cellular functions have provided insights into its interaction with biological membranes.

Membrane Dynamics: Nuclear Magnetic Resonance (NMR) relaxation studies on the influenza A M2 transmembrane peptide, a model membrane protein, have shown that this compound alters membrane dynamics. The binding of the compound to the peptide increases the rate of its microsecond motions approximately threefold at 313 K. Analysis of the temperature-dependent relaxation times indicates that while the compound itself speeds up the diffusion of the helical bundles, excess this compound present in the lipid bilayer increases the activation energy of motion from 14.0 ± 4.0 kJ/mol for the unbound peptide to 23.3 ± 6.2 kJ/mol for the bound state. This suggests that the compound increases the viscosity of the membrane environment.

Protein Synthesis: Detailed research findings specifically characterizing the direct effects of this compound on the cellular machinery of protein synthesis were not identified in the reviewed experimental literature.

Gene Expression and Proteomic Analysis in Non-Clinical Experimental Paradigms

Gene Expression: High-throughput screening assays have been conducted to analyze the impact of this compound on gene expression. In a study using the retinal pigment epithelia cell line ARPE-19/HPV-16, this compound was identified as a significant downregulator of the gene encoding Cathepsin L (CTSL). researchgate.net The analysis suggested that the compound disrupts a more generalized lysosomal gene expression program, potentially through a common set of transcription factors. researchgate.net

Proteomic Analysis: Specific studies conducting proteomic analysis to identify global changes in protein expression in response to this compound treatment in non-clinical experimental paradigms were not found in the reviewed literature.

Advanced Analytical and Bioanalytical Methodologies in Somantadine Hydrochloride Research

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and quantification of Amantadine (B194251) hydrochloride and its related substances. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are widely employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of Amantadine hydrochloride in bulk drug substance and pharmaceutical formulations. Due to Amantadine's lack of a strong chromophore, derivatization is often required to enable UV or fluorescence detection.

Several HPLC methods have been developed and validated for this purpose. A common approach involves pre-column derivatization to introduce a fluorescent or UV-absorbing tag to the primary amine group of Amantadine. For instance, derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) allows for sensitive fluorescence detection nih.govepa.gov. Another method uses phenyl isothiocyanate (PITC) as a derivatizing agent for UV detection ijpsr.com.

A reverse-phase isocratic HPLC method using (2-Napthoxy) Acetyl chloride as a derivatizing agent has also been validated for quantifying Amantadine hydrochloride in tablets. This method demonstrated good linearity over a concentration range of 28-171 μg/mL with a limit of detection (LOD) of 0.23 μg/mL and a limit of quantitation (LOQ) of 0.69 μg/mL .

| HPLC Method Parameters for Amantadine Hydrochloride Quantification | |

| Derivatizing Agent | (2-Napthoxy) Acetyl chloride |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 0.02 M ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (12:88 v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 226 nm |

| Retention Time | ~6.23 minutes |

| Linearity Range | 28-171 μg/mL |

| LOD | 0.23 μg/mL |

| LOQ | 0.69 μg/mL |

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the analysis of Amantadine hydrochloride, as it does not require derivatization and provides high sensitivity and selectivity. LC-MS/MS, in particular, is invaluable for structural elucidation and the identification of unknown impurities.

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, delivers accurate mass measurements, which are essential for determining the elemental composition of the parent drug and its impurities veeprho.comshimadzu.com. Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial information about the molecule's structure, helping to identify and characterize synthesis by-products or degradation products semanticscholar.orgresolvemass.ca.

Impurity profiling is a critical aspect of pharmaceutical quality control. Techniques like LC-MS are used to detect, identify, and quantify these impurities veeprho.com. The process often involves forced degradation studies to intentionally generate impurities and then elucidate their structures using hyphenated techniques like LC-MS/MS and LC-NMR semanticscholar.orgsgs-institut-fresenius.de.

Spectroscopic Characterization Techniques (e.g., NMR, IR) for Structural Confirmation

Spectroscopic methods are indispensable for the definitive structural confirmation of Amantadine hydrochloride. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques used for this purpose.

Infrared (IR) Spectroscopy: The IR spectrum of Amantadine hydrochloride exhibits characteristic absorption bands that confirm the presence of its functional groups. The stretching vibrations of the N-H bonds in the primary amine group and the C-H bonds of the adamantane (B196018) cage are key features in the spectrum researchgate.netscispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule nih.gov. For hydrochloride salts, solid-state NMR (SSNMR), particularly 35Cl SSNMR, can be used for structural fingerprinting and identifying different polymorphic forms rsc.org. The structure of derivatives formed during analytical procedures can also be confirmed using 1H-NMR and mass spectral methods scispace.comdergipark.org.tr.

Development and Validation of Quantitative Assays for Pre-clinical Research Samples

The evaluation of new drug candidates in preclinical studies requires robust and validated quantitative assays to measure the compound's concentration in various biological matrices.

In vitro pharmacology studies are essential for the initial screening and characterization of a compound's activity. These assays can range from biochemical assays using isolated recombinant proteins to cell-based assays that measure the compound's effect in a more biologically relevant system selvita.com. For Amantadine, which has known antiviral properties, in vitro assays would be developed to screen for activity against specific viral targets, such as the M2 proton channel of the influenza A virus researchgate.net. The development of these assays involves selecting appropriate cell lines or protein targets, optimizing assay conditions, and utilizing various readout technologies like fluorescence, luminescence, or mass spectrometry to quantify the biological response selvita.com.

To understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of Amantadine hydrochloride in preclinical animal models, sensitive and accurate methods for its quantification in biological fluids (plasma, urine) and tissues are necessary.

LC-MS/MS is the gold standard for this application due to its high sensitivity and specificity. A sensitive and rapid LC-MS/MS method for the determination of Amantadine in human plasma has been developed and validated with a linear range of 0.50–500 ng/mL nih.gov. The limit of detection for this method was 0.18 ng/mL nih.gov. Sample preparation often involves protein precipitation or more complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components nih.gov.

Gas chromatography has also been used for the determination of Amantadine hydrochloride in human plasma and urine, with achievable detection limits down to 10 ng/ml nih.gov. Furthermore, a method using ultra-high performance liquid chromatography coupled with high-resolution LTQ Orbitrap mass spectrometry (UHPLC-LTQ Orbitrap MS) has been developed for quantifying amantadine in chicken muscle tissues researchgate.net.

| Bioanalytical Method for Amantadine in Human Plasma | |

| Technique | LC-MS/MS nih.gov |

| Chromatography Column | Synergi™ Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) nih.gov |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (80:20, v/v) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ionization nih.gov |

| Mass Transition (Amantadine) | m/z 152.1 → 135.1 nih.gov |

| Linearity Range | 0.50–500 ng/mL nih.gov |

| Limit of Detection (LOD) | 0.18 ng/mL nih.gov |

| Extraction Recovery | 97.89%–100.28% nih.gov |

Future Directions and Emerging Research Avenues for Somantadine Hydrochloride

Computational Chemistry and In Silico Modeling Applications in Adamantane (B196018) Research

The advancement of computational techniques has opened new frontiers for understanding and repurposing existing drugs like amantadine (B194251). In silico methods allow for rapid, cost-effective exploration of molecular interactions and the design of novel therapeutic agents.

Structure-based drug design (SBDD) leverages the three-dimensional structures of biological targets to design and optimize drug candidates. The adamantane scaffold, the core of amantadine, is a compelling starting point for SBDD initiatives due to its unique physicochemical properties, including its lipophilicity and rigid structure, which can facilitate precise positioning of substituents to interact with drug targets. The large hydrophobic constant of the adamantyl group can adjust a compound's water solubility into a more clinically desirable range.

Researchers are using the amantadine structure as a foundation to design novel derivatives targeting a range of proteins. For instance, amantadine derivatives have been synthesized and evaluated as urease inhibitors, with computational docking studies used to predict binding interactions and guide the design of more potent compounds. These studies demonstrate how the adamantane moiety can be systematically modified to enhance binding affinity and selectivity for a specific biological target.

Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of drug-receptor interactions, which static models often miss

Q & A

Q. What are the critical safety protocols for handling Amantadine hydrochloride in laboratory settings?

Researchers must adhere to institutional Standard Operating Procedures (SOPs), including:

- Mandatory training on hazard mitigation, decontamination, and emergency procedures for all personnel .

- Use of ANSELL or SHOWA gloves validated for chemical compatibility with Amantadine hydrochloride via manufacturer charts .

- Engineering controls (e.g., fume hoods) and hygiene measures (e.g., no food in labs) to minimize exposure .

Q. How should researchers prepare standard test solutions of Amantadine hydrochloride for analytical studies?

A validated method involves:

- Dissolving 1.0 g of Amantadine hydrochloride in 20 mL of 5.0 N sodium hydroxide and 18 mL dichloromethane.

- Shaking for 10 minutes, drying the organic layer with anhydrous sodium sulfate, and filtering.

- Diluting to 20 mL with dichloromethane and adding 0.2 mL of an internal standard (e.g., deuterated analogs) .

Q. Which analytical techniques are recommended for characterizing the purity and structure of Amantadine hydrochloride?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments to confirm structural integrity .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns for identity validation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using protocols from pharmacopeial standards .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters in formulating Amantadine hydrochloride delivery systems?

A factorial design approach enables systematic evaluation of variables (e.g., excipient ratios, pH). For example:

Q. What methodologies address discrepancies in pH-dependent stability data of Amantadine hydrochloride complexes?

Contradictions in stability studies (e.g., variable degradation rates at pH 7.4 vs. 8.0) require:

- Replication under controlled buffer conditions (e.g., tris buffer or HCl-adjusted solutions) .

- Inclusion of stability-indicating assays (e.g., forced degradation studies with UV/Vis monitoring) .

- Statistical validation via ANOVA to confirm significance of pH effects .

Q. How can researchers validate the identity of novel Amantadine hydrochloride derivatives using spectroscopic and chromatographic methods?

- Multi-stage MS/MS : Fragmentation patterns differentiate derivatives from parent compounds .

- Comparative Chromatography : Spiking experiments with known standards confirm retention time alignment .

- X-ray Diffraction (XRD) : Resolves crystallographic differences between analogs and base compounds .

Methodological Considerations for Data Integrity

Q. How should conflicting data on Amantadine hydrochloride’s bioavailability in different biological matrices be resolved?

- Conduct matrix-matched calibration curves to account for interference in blood vs. tissue homogenates .

- Validate recovery rates using spiked samples and internal standardization .

Q. What experimental controls are essential for kinetic studies of Amantadine hydrochloride complexation?

- Include blank solutions (without the drug) to rule out nonspecific interactions .

- Monitor temperature and ionic strength, as these factors influence binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.